Welcome to the BenchChem Online Store!
molecular formula C9H10N2O4 B1273680 2-(Dimethylamino)-5-nitrobenzoic acid CAS No. 4405-28-1

2-(Dimethylamino)-5-nitrobenzoic acid

Cat. No. B1273680
M. Wt: 210.19 g/mol
InChI Key: DOWIJKGYCPKWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08486962B2

Procedure details

A solution of 2-dimethylamino-5-nitro-benzoic acid (200 mg, 0.95 mmol) in methanol (15 ml) was hydrogenated over 10% Pd/C (20 mg) at 30 psi until no further gas uptake was observed. The reaction mixture was then filtered over celite and the filtrate evaporated to yield the crude product. Recrystallisation using pet. ether yielded 5-amino-2-dimethylamino-benzoic acid (110 mg, 70%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]>CO.[Pd]>[NH2:12][C:9]1[CH:10]=[CH:11][C:3]([N:2]([CH3:15])[CH3:1])=[C:4]([CH:8]=1)[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CN(C1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered over celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to yield the crude product
CUSTOM
Type
CUSTOM
Details
Recrystallisation

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)O)C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.